Delicious peptide

Übersicht

Beschreibung

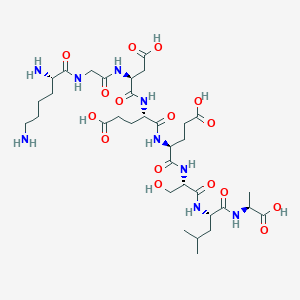

Delicious peptide, also known as beefy meaty peptide, is a small linear octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala. It is known for its savory flavor and is often used as a beef flavor enhancer. This peptide can be isolated from the gravy of beef meat and is a product of endogenous proteolytic activity in aging beef .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of delicious peptide involves the sequential addition of amino acid esters to suitably protected N-terminal amino acid derivatives. The process is typically carried out in liquid or semi-liquid eutectic mixtures containing small quantities of adjuvants such as water, ethanol, and glycerol, and proteases such as papain, chymopapain, and thermolysin . The synthesis of the complete octapeptide requires a novel sequential approach to minimize the need for intermediate protection, deprotection, and activation steps .

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic methods, which involve the use of proteases to catalyze the formation of peptide bonds. This method allows for the production of multi-gram quantities of peptides with high productivities . The use of low-water organic media and immobilized proteases further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Delicious peptide undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues, if present.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified amino acid sequences, which can exhibit different taste profiles and biological activities .

Wissenschaftliche Forschungsanwendungen

Flavor Enhancement in Food Products

Delicious peptides are primarily used for their flavor-enhancing properties. They can improve the taste profile of various food products, making them more appealing to consumers.

Case Studies

- Low-Sodium Meat Products : A study demonstrated the application of Delicious peptides in low-sodium meat products, where they successfully replaced traditional sodium chloride while maintaining flavor integrity .

- Functional Foods : Another investigation highlighted the incorporation of Delicious peptides into functional foods aimed at improving health outcomes without compromising taste .

Nutritional and Health Benefits

Beyond flavor enhancement, Delicious peptides have been studied for their potential health benefits.

Bioactive Properties

Research indicates that Delicious peptides may possess bioactive properties that contribute to various health benefits, including:

- Antioxidant Activity : Some studies suggest that these peptides can exhibit antioxidant effects, potentially reducing oxidative stress in the body.

- Cardiovascular Health : Peptides derived from protein hydrolysates have been linked to improved cardiovascular health through mechanisms such as blood pressure regulation.

Data Table: Bioactive Properties of Delicious Peptides

| Property | Effect | Reference |

|---|---|---|

| Antioxidant Activity | Reduces oxidative stress | |

| Blood Pressure Regulation | May lower hypertension | |

| Immune Modulation | Enhances immune response |

Applications in Pharmaceutical Development

Delicious peptides are also being explored in pharmaceutical applications due to their potential therapeutic effects.

Drug Delivery Systems

Research into drug delivery systems has identified Delicious peptides as promising candidates for enhancing the bioavailability of certain medications. Their ability to interact with biological membranes can facilitate better absorption and efficacy of therapeutic agents .

Case Studies

- Therapeutic Peptides : Studies have shown that incorporating Delicious peptides into drug formulations can improve stability and reduce bitterness, which is a common challenge in oral medications .

- Nutraceuticals : The development of nutraceutical products utilizing Delicious peptides is on the rise, focusing on enhancing health benefits while ensuring palatability .

Future Prospects and Challenges

While the applications of Delicious peptide are promising, several challenges remain:

- Regulatory Hurdles : The approval process for new food additives and nutraceuticals can be lengthy and complex.

- Consumer Acceptance : Ensuring that consumers accept these new formulations is crucial for market success.

Wirkmechanismus

Der Mechanismus, durch den leckeres Peptid seine Wirkung entfaltet, beinhaltet seine Interaktion mit Geschmacksrezeptoren auf der Zunge. Das Peptid bindet an bestimmte Rezeptoren und löst einen Signaltransduktionsweg aus, der zur Wahrnehmung eines herzhaften, umami-artigen Geschmacks führt. Das Kation des basischen Teils und das Anion des sauren Teils im Molekül müssen sich in enger Nachbarschaft befinden, um den salzigen und umami-artigen Geschmack zu erzeugen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mononatriumglutamat (MSG): Ein bekannter Geschmacksverstärker, der ebenfalls einen umami-artigen Geschmack erzeugt.

Inosinsäure: Eine weitere Verbindung, die den umami-artigen Geschmack in Lebensmitteln verstärkt.

Guanylsäure: Ähnlich der Inosinsäure wird sie verwendet, um den herzhaften Geschmack von Lebensmitteln zu verstärken.

Einzigartigkeit

Leckeres Peptid ist einzigartig in seiner Fähigkeit, ein komplexes Geschmacksprofil zu erzeugen, das salzige, umami-artige und leicht saure Geschmäcker umfasst. Im Gegensatz zu Mononatriumglutamat, das in erster Linie einen umami-artigen Geschmack liefert, bietet leckeres Peptid ein nuancierteres und facettenreicheres Geschmackserlebnis .

Biologische Aktivität

Delicious peptide, also known as beefy meaty peptide (BMP), is an octapeptide (eight amino acids) primarily recognized for its role in enhancing the savory umami flavor in food. This peptide was first isolated from beef soup by Yamasaki and Maekawa in 1978. Its structure includes a specific arrangement of amino acids, notably featuring lysine at the N-terminus and acidic residues such as aspartate and glutamate, which are crucial for its flavor-enhancing properties. Besides its culinary applications, recent studies suggest potential health benefits, particularly regarding blood pressure regulation due to the presence of Angiotensin-Converting Enzyme (ACE) inhibitory peptides in beef protein hydrolysates containing BMP.

Flavor Enhancement

This compound is primarily studied for its ability to enhance umami taste in food products. Research indicates that BMP interacts with taste receptors, contributing to a complex flavor profile that can change based on environmental conditions like pH levels. For instance, BMP can produce varying taste sensations ranging from sour to umami depending on its concentration and the surrounding conditions .

Table 1: Comparison of Flavor Enhancers

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Monosodium Glutamate | Sodium salt of glutamic acid | Widely used as a flavor enhancer; strong umami taste |

| Yeast Extract Peptides | Mixture of peptides derived from yeast | Contains various amino acids contributing to umami |

| Hydrolyzed Vegetable Protein | Peptides from plant sources | Often used in vegetarian products for savory flavors |

| Beef Extract | Concentrated beef flavors | Rich in various peptides but not specifically defined |

| This compound | Specific sequence of amino acids | Unique umami profile; stable under heat |

Health Benefits

Emerging research suggests that this compound may have health-promoting properties beyond flavor enhancement. Certain studies indicate that beef protein hydrolysates containing BMP might contribute to lowering blood pressure due to their ACE inhibitory activity. However, further investigations are necessary to isolate BMP's specific contributions to these health effects.

This compound activates specific taste receptors associated with umami flavor perception. The presence of both basic and acidic amino acids facilitates interactions that signal flavor intensity. Studies have shown that BMP remains stable under high-heat conditions, making it suitable for various culinary applications without losing its flavor-enhancing properties .

Study on Proteolysis in Beef Products

A significant study focused on the proteolytic processes during thaw-aging of beef highlighted the generation of this compound among other taste-active peptides. The research utilized peptidomics to analyze changes in peptide profiles over time, confirming that certain proteases contribute to the degradation of myofibrillar proteins, leading to increased levels of taste-active peptides like BMP during thaw-aging .

NMR and Molecular Dynamics Analysis

Another study employed NMR and molecular dynamics simulations to investigate the low-energy conformations of this compound. The findings revealed multiple structural families derived from the peptide, providing insights into how structural variations might influence its biological activity and flavor-enhancing properties .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRAOYMDDFOSM-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027510 | |

| Record name | Beefy meaty peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73984-05-1 | |

| Record name | Beefy meaty peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beefy meaty peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEEFY MEATY PEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.